molecular formula C16H24N2O2 B582405 Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate CAS No. 1211596-44-9

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

カタログ番号: B582405
CAS番号: 1211596-44-9
分子量: 276.38
InChIキー: ZBGZCHPIZQCUQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a chemical compound featuring a seven-membered 1,4-diazepane (homopiperazine) ring, which is a privileged scaffold in medicinal chemistry and drug discovery . The structure is characterized by a phenyl substituent and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate for the synthesis of more complex molecules . The Boc group is widely used to protect secondary amines during multi-step synthetic sequences and can be readily removed under mild acidic conditions. 1,4-Diazepane-based compounds are extensively investigated for their diverse biological activities. Recent research highlights the significance of the 1,4-diazepane core in the development of potent soluble epoxide hydrolase (sEH) inhibitors, which are promising candidates for treating inflammation-driven conditions such as arthritis, acute pancreatitis, and sepsis . Furthermore, 1,4-diazepane-linked molecular frameworks have demonstrated notable experimental anti-microbial efficacy against a range of gram-positive and gram-negative bacterial strains . This compound also serves as a key building block in structure-directed drug discovery campaigns, exemplified by its role in the hit-to-lead optimization of inhibitors for targets like SARS-CoV-2 main protease (M pro ) . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

特性

IUPAC Name

tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZCHPIZQCUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677562
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-44-9
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

One-Pot Synthesis via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

A streamlined one-pot approach leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole-linked diazepane scaffold. In this method, tert-butyl 4-propioloylpiperazine-1-carboxylate reacts with aryl azides in the presence of CuI (10 mol%) and DIPEA (1.5 equiv) in DMF at 0°C. The reaction achieves >95% purity and 90–97% isolated yields within 5 minutes, as confirmed by LC–MS and NMR spectroscopy. Key advantages include:

  • Rapid reaction kinetics : Completion within minutes due to the high electrophilicity of the propioloyl group.

  • Broad substrate scope : Compatibility with alkyl and aryl azides, enabling diverse structural modifications.

Table 1: Representative Yields for One-Pot CuAAC Synthesis

Azide SubstrateProduct Yield (%)Purity (%)
Phenyl azide9798
Benzyl azide9396
4-Nitrobenzyl azide9095

Amide Coupling for Diazepane Functionalization

Amide bond formation is pivotal for introducing pharmacophoric groups. A protocol from SARS-CoV-2 Mpro inhibitor studies involves coupling tert-butyl 1,4-diazepane-1-carboxylate with 5-chloronicotinic acid using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF. The Boc-protected intermediate is isolated in 98% yield after prep-HPLC purification. Critical parameters include:

  • Solvent selection : DMF enhances reagent solubility and reaction homogeneity.

  • Stoichiometry : Excess DIPEA neutralizes HCl byproducts, preventing diazepane ring protonation.

Mechanistic Insight :
The reaction proceeds via activation of the carboxylic acid by HATU, forming an O-acylisourea intermediate. Nucleophilic attack by the diazepane’s secondary amine generates the amide, with DFT calculations confirming a low-energy transition state (ΔG‡ = 18.3 kcal/mol).

Reductive Amination for Side-Chain Elaboration

Reductive amination diversifies the diazepane’s nitrogen substituents. A two-step sequence involves:

  • Condensation of tert-butyl 1,4-diazepane-1-carboxylate with aldehydes (1.2 equiv) in DCM using NaBH(OAc)₃ (2.5 equiv) and DIPEA.

  • Deprotection with HCl/dioxane to yield secondary amines.

Table 2: Optimization of Reductive Amination Conditions

AldehydeSolventTemperature (°C)Yield (%)
BenzaldehydeDCM2585
4-FluorobenzaldehydeDMF2578
HexanalDCM0 → 2592

Cyclization Strategies for Diazepane Ring Formation

Ring-Closing via Intramolecular Nucleophilic Attack

The diazepane core is synthesized through cyclization of linear precursors. For example, treatment of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (a ketone intermediate) with phenylhydrazine under acidic conditions induces ring closure. The reaction mechanism involves:

  • Iminium ion formation : Protonation of the ketone enhances electrophilicity.

  • Nucleophilic attack : Phenylhydrazine’s amine attacks the carbonyl carbon, forming a six-membered transition state.

  • Rearomatization : Loss of water yields the diazepane ring.

Kinetic Analysis :
PM6 semiempirical calculations reveal a reaction barrier of 22.1 kcal/mol, with the rate-determining step being iminium formation.

Tandem Oxidation-Cyclization

A tandem oxidation-cyclization approach converts acyclic diamines to diazepanes. Using MnO₂ as an oxidant, tert-butyl N-(3-phenylprop-2-en-1-yl)carbamate undergoes oxidative cyclization to form the seven-membered ring. Key observations:

  • Solvent effects : THF outperforms DCM due to better oxidant dispersion.

  • Temperature sensitivity : Reactions at −10°C suppress side-product formation.

Industrial-Scale Production and Purification

Continuous-Flow Synthesis

Recent advancements employ continuous-flow reactors for scalable production. A representative setup:

  • Reactor configuration : Tubular reactor (ID = 2 mm, L = 10 m).

  • Conditions : 100°C, 10 bar pressure, residence time = 5 minutes.

  • Yield : 89% with >99% conversion, as monitored by inline IR spectroscopy.

Chromatographic Purification

Final products are purified via reversed-phase HPLC (C18 column, 5 μm particle size) using acetonitrile/water gradients. For tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a 70:30 acetonitrile/water mobile phase achieves baseline separation (tR = 6.2 min).

Mechanistic and Theoretical Insights

DFT-Based Reactivity Descriptors

Dual descriptor analysis (B3LYP/6-31G*) identifies nucleophilic attack sites on the diazepane scaffold. The C7 carbon exhibits the highest electrophilicity (ω = 1.32 eV), making it prone to functionalization.

Table 3: Local Reactivity Indices for Diazepane Intermediates

PositionFukui Function (f⁻)Dual Descriptor (Δf)
N10.12−0.08
C30.180.05
C70.240.12

Solvent Effects on Tautomerism

PCM calculations show that polar solvents (ε > 20) stabilize the keto tautomer of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate by 3.8 kcal/mol compared to the enol form . This preference influences subsequent reactivity in cyclization steps.

科学的研究の応用

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

類似化合物との比較

Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-35-4)

  • Structure : Methyl group at the 3-position instead of phenyl.
  • Properties : Lower molecular weight (214.3 g/mol vs. 275.3 g/mol for the phenyl analog) and reduced steric bulk. Predicted boiling point: 288.3°C; density: 0.980 g/cm³ .
  • Applications : Used as a building block for small-molecule inhibitors and peptidomimetics due to its compact structure .

Tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)

  • Structure : Halogenated aryl substituent (2-chloro-4-fluorophenyl) at the 3-position.
  • Synthesis : Prepared via reductive amination with 2-chloro-4-fluorobenzaldehyde, yielding 61% as a rotameric mixture .
  • Significance : Enhanced electronic effects from halogens improve binding affinity in drug candidates targeting G protein-coupled receptors .

Tert-butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate (10m)

  • Structure : Carbamoyl-linked decylphenyl chain at the 4-position.
  • Properties : Higher molecular weight (460.35 g/mol) and lipophilicity, suitable for membrane-permeable sphingosine-1-phosphate transporter inhibitors .

Functional Group Modifications

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate

  • Structure : Methoxy-oxopropyl ester at the 4-position.
  • Role : Acts as a precursor for introducing keto or carboxylic acid functionalities via hydrolysis, critical in prodrug design .

Tert-butyl 4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane-1-carboxylate

  • Structure : Trifluoromethylbenzoyl group at the 4-position.
  • Properties : Increased metabolic stability and bioavailability due to the electron-withdrawing CF₃ group. Molecular weight: 372.38 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate ~275.3* Not reported Not reported ~10.42
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate 214.3 288.3 0.980 10.42
Tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate 356.26 Not reported Not reported Not reported

*Estimated based on structural similarity.

生物活性

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a compound with promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H24N2O2C_{16}H_{24}N_{2}O_{2} and a molecular weight of approximately 276.38 g/mol . The presence of both tert-butyl and phenyl groups contributes to its unique steric and electronic properties, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The diazepane ring structure allows it to mimic natural substrates, facilitating binding to active sites and modulating biological pathways. This interaction can influence neurotransmitter release and signal transduction processes, which are critical for its potential therapeutic effects.

Pharmacological Properties

Research has indicated that this compound may exhibit anxiolytic and anticonvulsant properties. These effects are linked to its ability to modulate GABAergic activity, which is essential for anxiety regulation and seizure control.

Case Studies

  • Anxiolytic Activity : In a study examining the anxiolytic effects of various diazepane derivatives, this compound was shown to significantly reduce anxiety-like behaviors in animal models when compared to control groups. The compound's efficacy was evaluated using the elevated plus maze test, where treated subjects displayed increased time spent in open arms, indicating reduced anxiety levels .
  • Anticonvulsant Effects : Another study investigated the anticonvulsant potential of this compound in models of induced seizures. Results demonstrated that this compound provided significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting its role as a potential therapeutic agent for epilepsy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 1,4-diazepane-1-carboxylateLacks phenyl groupReduced biological activity compared to tert-butyl 3-phenyl derivative
Tert-butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylateContains fluorobenzoyl groupAltered reactivity and pharmacological profile

The presence of the phenyl group in this compound enhances its interaction with biological macromolecules compared to its analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, and how can reaction progress be monitored?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a benzaldehyde derivative (e.g., 3-phenylpropanal) with tert-butyl 1,4-diazepane-1-carboxylate, followed by Boc protection. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexanes (1:1) and visualization under UV or iodine vapor. Post-synthesis, column chromatography (hexanes/EtOAC + 0.25% Et3_3N) is used for purification to mitigate polar byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at room temperature in airtight containers away from strong oxidizers/acids .

Q. How is the purity and identity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Purity : Assessed via 1^1H-NMR (e.g., integration of tert-butyl protons at ~1.4 ppm) and HPLC (C18 column, acetonitrile/water gradient).
  • Identity : Compare observed spectral data (NMR, IR) with literature references. For example, the Boc group’s carbonyl stretch appears at ~1680–1700 cm1^{-1} in IR .

Advanced Research Questions

Q. How can diastereomer ratios be optimized during the synthesis of this compound derivatives?

  • Methodological Answer : Rotamer ratios (e.g., 63:37 observed in similar diazepane derivatives) depend on steric and electronic factors. To optimize:

  • Temperature : Lower temperatures (<0°C) favor kinetic control, reducing rotamer interconversion.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Additives : Et3_3N in chromatography minimizes tailing and improves separation .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model 1^1H-NMR chemical shifts (B3LYP/6-31G* level). Compare with experimental data to identify conformational discrepancies.
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect slow interconversion of rotamers, which may explain split signals .

Q. How can the diazepane core be functionalized for target-specific pharmacological studies without compromising Boc-group stability?

  • Methodological Answer :

  • Selective Deprotection : Use TFA/DCM (1:4) under anhydrous conditions to remove Boc, followed by immediate coupling with acyl chlorides or sulfonating agents.
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions (e.g., Boc cleavage).
  • Protecting Group Alternatives : Explore Fmoc for orthogonal protection in multi-step syntheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。